Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate

Description

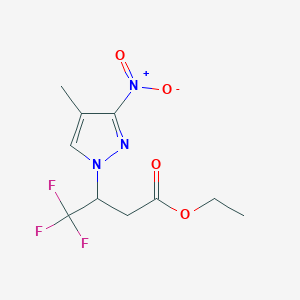

Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate (CAS: 2054953-51-2) is a fluorinated pyrazole derivative with a nitro-substituted heterocyclic core. Its molecular formula is C₁₀H₁₂F₃N₃O₄, and it features a trifluoromethyl group on the butanoate chain and a 4-methyl-3-nitro substitution on the pyrazole ring . The compound’s density is predicted to be 1.46 g/cm³, with a boiling point of 339.8°C and a pKa of -2.95, indicating strong acidity under physiological conditions . This structure combines electron-withdrawing groups (nitro, trifluoromethyl) and a lipophilic ester moiety, making it a candidate for applications in medicinal chemistry or agrochemicals, where such motifs are often leveraged for bioactivity and metabolic stability.

Properties

Molecular Formula |

C10H12F3N3O4 |

|---|---|

Molecular Weight |

295.22 g/mol |

IUPAC Name |

ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitropyrazol-1-yl)butanoate |

InChI |

InChI=1S/C10H12F3N3O4/c1-3-20-8(17)4-7(10(11,12)13)15-5-6(2)9(14-15)16(18)19/h5,7H,3-4H2,1-2H3 |

InChI Key |

BBJZRMFIRHVJRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N1C=C(C(=N1)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves a multi-step process. One common method includes the Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate in the presence of an ethanol solution of sodium ethoxide as a catalyst . This reaction forms ethyl 4,4,4-trifluoroacetoacetate, which can then be further reacted with 4-methyl-3-nitro-1H-pyrazole under suitable conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Hydrolysis: Acidic or basic conditions can be employed, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Reduction of the nitro group: Forms the corresponding amine.

Hydrolysis of the ester group: Forms the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 7) : Substitutes the methyl group with a phenyl ring.

Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1956379-36-4) : Replaces the nitro group with a trifluoromethyl group.

Physical and Chemical Properties

- For example, Compound 3’s methyl group reduces melting point (58–60°C vs. 141–142°C for Compound 2), likely due to steric effects disrupting crystal packing .

- Acidity : The target compound’s pKa (-2.95) suggests stronger acidity than typical esters, attributed to electron-withdrawing nitro and trifluoromethyl groups stabilizing the conjugate base .

Research Findings and Data

Key Differences in Reactivity

- Electrophilic Substitution : The nitro group in the target compound deactivates the pyrazole ring, making it less reactive toward electrophiles compared to Compound 2 or 3 .

- Nucleophilic Attack : The electron-deficient pyrazole core may enhance reactivity toward nucleophiles, a property exploited in prodrug design.

Spectroscopic Data

- ¹H-NMR : Analogous compounds (e.g., Compound 3) show pyrazole proton signals at δ 8.55, while ester ethyl groups resonate at δ 4.24 (q) and 1.27 (t) . The target compound’s nitro group would likely deshield adjacent protons, shifting signals downfield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.